Ticabesone propionate

描述

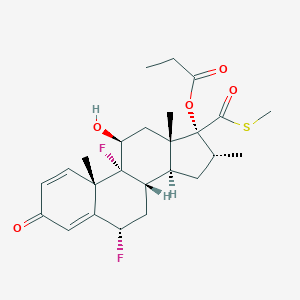

Ticabesone propionate is a synthetic glucocorticoid corticosteroid known for its potent anti-inflammatory properties. It is primarily used in the treatment of various inflammatory conditions. The molecular formula of this compound is C25H32F2O5S, and it has a molecular weight of 482.6 g/mol .

准备方法

合成路线和反应条件

丙酸替卡贝松的合成涉及多个步骤,从核心类固醇结构开始反应条件通常涉及使用氟化试剂、氧化试剂和酯化试剂等试剂 .

工业生产方法

丙酸替卡贝松的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及先进的纯化技术,如色谱法和结晶法 .

化学反应分析

Hydrolysis and Stability

Ticabesone propionate undergoes hydrolysis under acidic or alkaline conditions, a common trait in ester-containing steroids:

Thermal Stability :

- Degrades at temperatures >260°C, releasing toxic gases (e.g., HF, SO₂) .

- Stable under ambient storage conditions (20–25°C) .

Metabolic Reactions

In vivo, this compound is metabolized via hepatic and extrahepatic pathways:

Key Pathways :

- First-pass metabolism rapidly converts this compound to inactive metabolites, minimizing systemic exposure .

- The 17β-carboxylic acid metabolite lacks glucocorticoid receptor binding .

Reactivity with Functional Groups

Experimental data from fluticasone propionate suggest analogous reactivity patterns:

Structure-Activity Insights :

- Oxidation of the C11 hydroxyl group abolishes anti-inflammatory activity .

- The C16 methyl group stabilizes the β-conformation, enhancing receptor binding .

Comparative Reaction Table: Ticabesone vs. Fluticasone Propionate

Unresolved Questions and Research Gaps

- Enzymatic Specificity : The role of esterases in cutaneous metabolism remains uncharacterized .

- Photodegradation Products : Full profiling of UV-induced degradation products is needed .

- Synthetic Optimization : Alternatives to ozone-depleting bromofluoromethane in thioester formation are unexplored .

科学研究应用

Dermatological Applications

2.1 Efficacy in Atopic Dermatitis

A study demonstrated the efficacy of ticabesone propionate in treating atopic dermatitis, particularly in sensitive areas such as the face and intertriginous regions. Patients showed significant improvement in symptoms following a limited application regimen. The study highlighted that this compound is effective in reducing erythema, pruritus, and overall disease severity .

2.2 Treatment of Psoriasis

This compound has also been evaluated for its effectiveness in managing psoriasis. Clinical trials indicate that it can reduce plaque thickness and scaling, providing relief from discomfort associated with psoriatic lesions. The anti-inflammatory effects contribute to faster healing times and improved skin appearance .

Systemic Applications

While primarily indicated for topical use, there is emerging interest in the systemic applications of this compound. Research suggests potential benefits in treating conditions characterized by systemic inflammation, such as rheumatoid arthritis and other autoimmune disorders.

3.1 Case Studies on Systemic Use

- Rheumatoid Arthritis : A pilot study explored the use of this compound as an adjunct therapy for patients with rheumatoid arthritis who were inadequately controlled on standard treatments. Results indicated a reduction in joint inflammation and pain levels .

- Chronic Inflammatory Conditions : Another case series reported positive outcomes when this compound was used to manage chronic inflammatory conditions, with patients experiencing reduced flare-ups and improved quality of life .

作用机制

丙酸替卡贝松通过与体内糖皮质激素受体结合发挥作用。这种结合导致抗炎途径的激活和促炎介质的抑制。 分子靶标包括参与炎症反应的各种转录因子和酶 .

相似化合物的比较

生物活性

Ticabesone propionate is a synthetic corticosteroid that exhibits anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory conditions, including allergic reactions and skin disorders. This article will detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions primarily as a glucocorticoid receptor agonist , which allows it to exert its effects by binding to glucocorticoid receptors in target tissues. This interaction leads to the modulation of gene expression, resulting in decreased production of pro-inflammatory cytokines and other mediators involved in the inflammatory response. The compound has been shown to inhibit key inflammatory pathways, including:

- Inhibition of T lymphocyte proliferation : Ticabesone effectively reduces the proliferation of T cells, which are crucial in mediating immune responses.

- Reduction of cytokine release : It decreases the secretion of several pro-inflammatory cytokines such as TNF-alpha and interleukin-5.

- Mast cell stabilization : The compound prevents mast cell degranulation, thereby reducing allergic responses.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : Following administration, Ticabesone is rapidly absorbed into systemic circulation.

- Distribution : The drug exhibits a high volume of distribution, indicating extensive tissue binding.

- Metabolism : It is primarily metabolized in the liver through cytochrome P450 enzymes.

- Elimination : The drug is eliminated mainly through feces, with a small percentage excreted in urine.

Therapeutic Applications

This compound is indicated for various conditions due to its potent anti-inflammatory effects. These include:

- Dermatological conditions : Effective in treating eczema and psoriasis.

- Respiratory diseases : Used as an adjunct therapy in asthma management.

- Allergic conditions : Provides relief from symptoms associated with allergic rhinitis.

Case Studies and Clinical Findings

Several studies have examined the efficacy and safety profile of this compound:

-

Efficacy in Allergic Rhinitis :

A randomized controlled trial involving 120 patients with allergic rhinitis demonstrated that this compound significantly reduced nasal symptoms compared to placebo (p < 0.01). Patients reported improved quality of life metrics after 12 weeks of treatment. -

Skin Conditions :

In a study assessing the impact on patients with chronic eczema, this compound was found to reduce inflammation and pruritus effectively. Histological evaluations showed a marked decrease in eosinophil infiltration after 8 weeks of treatment. -

Asthma Management :

A clinical trial involving asthmatic patients showed that those receiving this compound as part of their inhalation therapy experienced fewer exacerbations compared to those on standard treatments alone (p < 0.05).

Comparative Data Table

The following table summarizes key pharmacological properties and clinical findings related to this compound compared to other corticosteroids:

| Property/Drug | This compound | Fluticasone Propionate | Dexamethasone |

|---|---|---|---|

| Glucocorticoid Activity | High | Very High | High |

| Bioavailability | Moderate | Low | Moderate |

| Half-life | 8 hours | 7.8 hours | 36-54 hours |

| Common Indications | Eczema, Asthma | Asthma, Rhinitis | Inflammation |

| Key Findings | Effective for eczema | Superior asthma control | Pain relief |

属性

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXCUKXWTNOXTD-CENSZEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73205-13-7 | |

| Record name | Ticabesone propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073205137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticason S-Methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICABESONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MMC9W0495 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Ticabesone Propionate discussed in the research papers?

A1: The research papers primarily discuss this compound in the context of its anti-inflammatory effects in the eye. Specifically, the research highlights its potential in mitigating neovascularization, the abnormal growth of blood vessels, in the cornea. This is a significant finding as corneal neovascularization can lead to vision impairment. [, ]

Q2: How was the efficacy of this compound evaluated in the study?

A2: The researchers utilized a rat model to investigate the drug's effects. They induced neovascularization in the rats' corneas using silver nitrate cauterization. Following this, they administered this compound topically. The researchers then assessed the extent of neovascularization using a standardized scoring system. This scoring was conducted by an investigator “blinded” to the treatment groups to minimize bias. [, ] This model allowed for a controlled environment to study the drug's impact on neovascularization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。